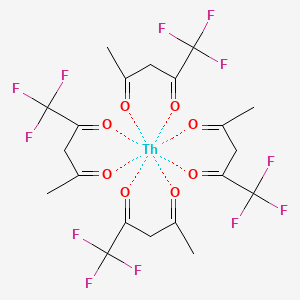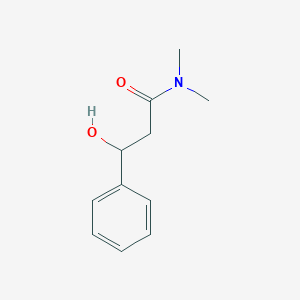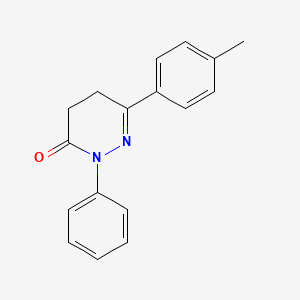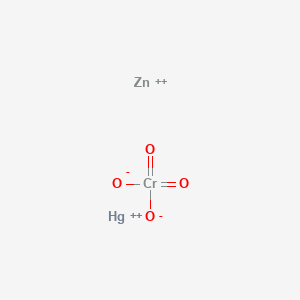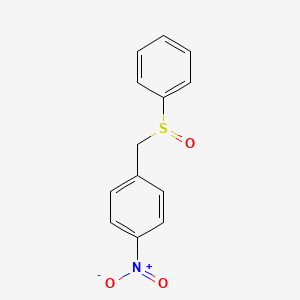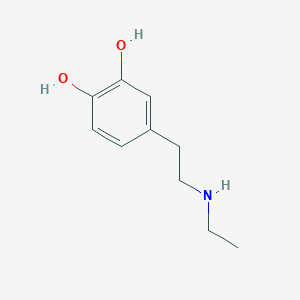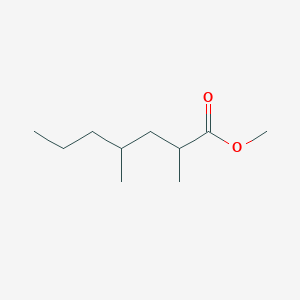
1,2,3,4-Tetrabromo-2,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrabromo-2,3-dimethylbutane is an organobromine compound with the molecular formula C6H10Br4. It is a derivative of butane, where four bromine atoms are substituted at the 1, 2, 3, and 4 positions, and two methyl groups are attached at the 2 and 3 positions. This compound is known for its high bromine content and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrabromo-2,3-dimethylbutane can be synthesized through the bromination of 2,3-dimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrabromo-2,3-dimethylbutane undergoes various chemical reactions, including:
Dehydrobromination: This reaction involves the removal of hydrogen bromide (HBr) to form alkenes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Dehydrobromination: Common reagents include strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt).
Major Products Formed
1,4-Dibromo-2,3-dimethylbuta-1,3-diene: Formed through dehydrobromination.
1,3-Dibromo-2,4-dichloro-2,3-dimethylbutane: Formed through chlorination.
Applications De Recherche Scientifique
1,2,3,4-Tetrabromo-2,3-dimethylbutane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2,3,4-tetrabromo-2,3-dimethylbutane involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. In biological systems, it may inhibit specific enzymes or disrupt cellular processes through its bromine content .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Tribromo-2,3-dimethylbutane: Similar structure but with three bromine atoms instead of four.
1,2,3,4-Tetrabromobutane: Similar structure but without the methyl groups at the 2 and 3 positions.
Uniqueness
1,2,3,4-Tetrabromo-2,3-dimethylbutane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four bromine atoms and two methyl groups makes it a valuable compound for various chemical reactions and industrial applications .
Propriétés
Numéro CAS |
24173-07-7 |
|---|---|
Formule moléculaire |
C6H10Br4 |
Poids moléculaire |
401.76 g/mol |
Nom IUPAC |
1,2,3,4-tetrabromo-2,3-dimethylbutane |
InChI |
InChI=1S/C6H10Br4/c1-5(9,3-7)6(2,10)4-8/h3-4H2,1-2H3 |
Clé InChI |
LVYRCENOVAOQOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CBr)(C(C)(CBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


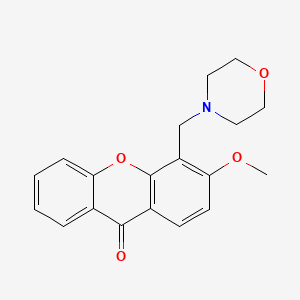
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
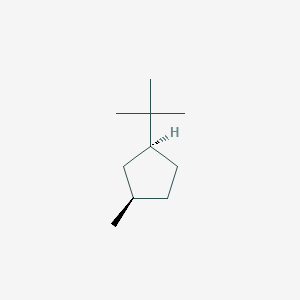

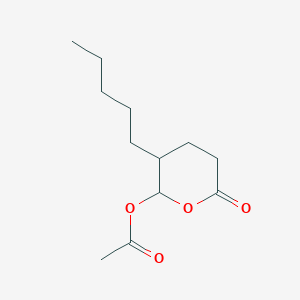

![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
